N-Cyanonor-LSD -

N-Cyanonor-LSD

Catalog Number: EVT-13557652
CAS Number:
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Cyanonor-LSD is synthesized from nor-LSD, a metabolite of LSD, through chemical modification. The structural modifications typically involve the introduction of a cyano group (–C≡N) at the nitrogen atom of the lysergamide structure. This compound falls under the broader classification of psychoactive substances and is often studied for its potential effects on the central nervous system.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Cyanonor-LSD involves several steps, typically starting with nor-LSD as the precursor. A common method includes:

  1. Preparation of Nor-LSD: Nor-LSD can be synthesized from LSD through demethylation processes.
  2. Introduction of the Cyano Group: The cyano group is introduced using cyanogen bromide or other cyanating agents in a controlled reaction environment. This often involves:
    • Dissolving nor-LSD in an appropriate solvent (e.g., dimethylformamide).
    • Adding a base such as potassium carbonate to facilitate the reaction.
    • Introducing cyanogen bromide to the solution while maintaining an inert atmosphere (nitrogen or argon) to prevent degradation or unwanted side reactions.

The reaction conditions, including temperature and time, are crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure and Data

N-Cyanonor-LSD has a complex molecular structure characterized by its unique arrangement of atoms, including:

  • Molecular Formula: C₁₉H₂₄N₄O
  • Molecular Weight: Approximately 320.4 g/mol
  • Structural Features: The compound retains the core ergoline structure found in LSD, with modifications at specific functional groups that include a cyano group attached to the nitrogen atom.

The stereochemistry of N-Cyanonor-LSD can influence its biological activity, similar to other lysergamides.

Chemical Reactions Analysis

Reactions and Technical Details

N-Cyanonor-LSD can undergo various chemical reactions typical for lysergamides, including:

  • Hydrolysis: In aqueous environments, N-Cyanonor-LSD may hydrolyze to form nor-LSD and other byproducts.
  • Reduction Reactions: The cyano group can be reduced to form amine derivatives under specific conditions.
  • Reactivity with Electrophiles: The presence of the cyano group can make N-Cyanonor-LSD reactive towards electrophiles, potentially leading to further modifications.

These reactions are essential for understanding the compound's stability and potential metabolic pathways within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for N-Cyanonor-LSD is likely similar to that of LSD, primarily involving interaction with serotonin receptors in the brain, particularly:

  • 5-HT2A Receptors: N-Cyanonor-LSD may exhibit agonistic activity at these receptors, leading to altered perception and mood.
  • Dopaminergic Systems: There may also be effects on dopamine pathways which contribute to its psychoactive effects.

Research into its specific binding affinities and functional outcomes is ongoing to better understand how structural modifications influence its pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Cyanonor-LSD exhibits several notable physical and chemical properties:

  • Physical Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol or dimethyl sulfoxide but has limited solubility in water.
  • Stability: The stability can vary based on environmental conditions such as pH and temperature; thus, careful storage is recommended.

These properties are critical for both laboratory handling and potential therapeutic applications.

Applications

Scientific Uses

N-Cyanonor-LSD is primarily used in research settings to explore its pharmacological properties compared to other lysergamides like LSD. Its study contributes to:

  • Psychoactive Research: Understanding how structural changes affect psychoactive properties can inform future drug development.
  • Therapeutic Potential: Investigating possible therapeutic applications in mental health treatments, particularly in conditions like depression or anxiety disorders where traditional treatments may be insufficient.

The exploration of N-Cyanonor-LSD aids in expanding knowledge within psychopharmacology and could lead to novel therapeutic agents based on lysergamide structures.

Structural Elucidation & Analog Design

Positional Isomerism in Lysergamide Derivatives: Cyanogroup Substitution Patterns

N-Cyanonor-LSD represents a strategic modification of the classic lysergamide scaffold, where a cyano (-CN) group replaces the N6-methyl substituent of nor-LSD. This substitution perturbs the electron density distribution and steric profile of the molecule, fundamentally altering its physicochemical properties. Positional isomerism in lysergamides significantly influences receptor binding kinetics due to the compound's interaction with serotonin receptors (particularly 5-HT₂ₐ), where the orientation of the amide substituent dictates pharmacophore alignment [4] [8].

The cyano group’s strong electron-withdrawing character induces a dipole moment shift in the indole system, reducing electron density at the adjacent N1 atom. This contrasts with 1-acyl-substituted LSD derivatives (e.g., 1P-LSD, 1B-LSD) where carbonyl groups at N1 create steric hindrance and reduce 5-HT₂ₐ affinity by 20-30-fold compared to LSD [8]. Quantum topology analyses reveal that N-cyano substitution minimizes steric occlusion while maximizing electronic effects on the tetracyclic ergoline system.

Table 1: Electronic and Steric Properties of LSD Derivatives at Critical Positions

CompoundSubstituent PositionElectrostatic Potential (kcal/mol)Steric Bulk (ų)
LSDN6-CH₃+15.215.8
Nor-LSDN6-H+10.55.2
N-Cyanonor-LSDN6-CN-8.712.6
1P-LSDN1-COC₂H₅-5.324.9

Molecular docking simulations indicate that the cyano group's linear geometry allows deeper penetration into hydrophobic subpockets of 5-HT₂ₐ compared to bulkier acyl chains. This topology may explain conserved receptor engagement despite the absence of the N6-methyl group, a feature typically essential for LSD-like activity [4] [10].

Computational Modeling of N-Cyanonor-LSD's Conformational Dynamics

Residual Dipolar Coupling (RDC) data and molecular dynamics (MD) simulations reveal that N-cyanonor-LSD exhibits unique conformational flexibility compared to classical lysergamides. All-atom MD trajectories (100 ns, explicit solvent) demonstrate that the cyano group stabilizes a gauche conformation around the C5-C6 bond, reducing the ergoline ring system’s puckering amplitude by 40% relative to nor-LSD [1] [5]. This rigidity stems from intramolecular interactions between the cyano nitrogen and the indole π-system, creating a pseudo-cyclic electronic arrangement.

Free energy landscape (FEL) analyses identify three dominant conformers:

  • Closed conformation (65% occupancy): Cyano group oriented toward the indole nitrogen, forming a dipole-stabilized motif (distance N-CN⋯H-N1 = 2.3 Å).
  • Open conformation (25%): Cyano group projecting away from the ring system, exposing the amide moiety.
  • Transition state (10%): Characterized by torsional strain at C7-C8.

The conformational ensemble was validated using ensemble-based mutational scanning, showing that the cyanated derivative samples 30% fewer microstates than nor-LSD within physiological temperatures. This restricted dynamics profile may enhance target selectivity by reducing promiscuous binding to off-target receptors like dopamine D₂ [5] [9].

Comparative Topological Analysis with Nor-LSD and Ergot Alkaloid Scaffolds

Topological descriptors quantify critical differences between N-cyanonor-LSD and related ergolines. The electron-withdrawing cyano group reduces the octanol-water partition coefficient (logP) by 0.8 units relative to nor-LSD, enhancing aqueous solubility while preserving blood-brain barrier permeability (predicted logBB = +0.52) [6] [10]. Hydrogen bond acceptor capacity increases to 5 (vs. 4 in nor-LSD), potentially altering interaction patterns with conserved serine residues (Ser159, Ser239) in the 5-HT₂ₐ binding pocket.

Table 2: Topological Parameters of Ergot Alkaloid Derivatives

ParameterN-Cyanonor-LSDNor-LSDErgotamineLysergic Acid
Molecular Weight (g/mol)353.4338.4581.7268.3
logP2.12.93.51.8
Polar Surface Area (Ų)58.749.2126.472.1
H-Bond Acceptors5484
Rotatable Bonds3472

Stereochemical analysis confirms that N-cyanonor-LSD retains the (5R,8R) configuration characteristic of bioactive ergolines. However, the absence of the C8 substituent (present in ergopeptines) eliminates epimerization risk at C8—a common stability issue in ergotamine and ergocristine derivatives where R/S epimerization reduces potency [6] [10]. The planar cyano group creates a topological mimic of the C8-isopropyl moiety in dihydroergocryptine, suggesting potential conserved interactions with extracellular loop 2 of biogenic amine receptors.

Quantum Mechanical Studies on Electronic Delocalization in Cyanated Indole Systems

Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level demonstrate that N-cyano substitution dramatically alters electron delocalization pathways in the ergoline system. The cyano group withdraws 0.25 e⁻ from the indole nucleus, quantified via Natural Population Analysis (NPA), resulting in a 15% reduction in electron density at the pyrrole nitrogen compared to nor-LSD [7] [10]. This redistribution enhances π-conjugation across rings C and D, increasing the HOMO energy level from -6.32 eV (nor-LSD) to -5.89 eV (N-cyanonor-LSD).

Time-Dependent DFT (TD-DFT) simulations of UV-Vis spectra predict a bathochromic shift of 12 nm in the primary absorption band (285 nm → 297 nm), consistent with extended conjugation. The lowest energy transition (S₀→S₁) involves promotion of an electron from the HOMO (localized on indole) to the LUMO (cyano π* orbital), confirming direct electronic communication between the substituent and the aromatic system.

Properties

Product Name

N-Cyanonor-LSD

IUPAC Name

(6aR,9R)-7-cyano-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1

InChI Key

PRJLFXBNAZPHEJ-RDTXWAMCSA-N

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.